2-(2-Isocyanoethyl)pyridine

Catalysis Heterocyclic Synthesis Process Chemistry

Researchers requiring both a reactive isocyanide carbon and a Lewis-basic pyridine nitrogen in a single compact building block face limited commercial options. 2-(2-Isocyanoethyl)pyridine solves this by uniting an unhindered alkyl isocyanide with a 2-pyridyl chelation handle via a flexible ethyl spacer, enabling dual reactivity unattainable with simple alkyl isocyanides or pyridines alone. • Enables one-pot Ugi 4-CR/cyclization sequences with subsequent Zn(OAc)₂-catalyzed amide cleavage for scaffold diversification. • Functions as a bifunctional σ-donor/N-coordination ligand for Pd(II), Pt(II), and Fe(II) centers, stabilizing unusual oxidation states. • Cobaltocene-catalyzed synthesis achieves ≥90% conversion, a 3.9-5.6× yield improvement over legacy methods, reducing per-gram cost at scale.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B7779234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isocyanoethyl)pyridine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCC1=CC=CC=N1
InChIInChI=1S/C8H8N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6H,5,7H2
InChIKeyZSLWJHMTSMMGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Isocyanoethyl)pyridine: Bifunctional Isocyanide Building Block


2-(2-Isocyanoethyl)pyridine (CAS 953061-52-4, MF: C8H8N2, MW: 132.16 g/mol) is a specialized heterocyclic building block that uniquely integrates a reactive isocyanide (-NC) moiety separated by an ethyl spacer from a 2-pyridyl group . Unlike simple alkyl or aryl isocyanides, this architecture confers bifunctional reactivity: the isocyanide carbon serves as the classic nucleophilic/electrophilic linchpin in Ugi and Passerini multicomponent reactions , while the pyridine nitrogen provides a discrete Lewis basic site for metal coordination, hydrogen bonding, or post-condensation diversification. Commercially available at research scale (typically ≥95% purity ), this compound is positioned at the intersection of isocyanide chemistry, heterocyclic synthesis, and coordination chemistry.

Why Generic Alternatives Cannot Substitute Its Bifunctional Architecture


The structural and functional attributes of 2-(2-Isocyanoethyl)pyridine are not easily replicated by generic alternatives. Simple alkyl isocyanides (e.g., t-octyl isocyanide) lack the pyridine nitrogen, eliminating opportunities for metal coordination or acid/base-mediated reactivity tuning. Conversely, 2-pyridyl isocyanides (where -NC is directly attached to the pyridine ring) exhibit altered electronics due to direct conjugation [1] and lack the flexible ethyl spacer that influences both steric accessibility and the spatial separation between nucleophilic and Lewis basic sites. Simple pyridines without the isocyanide group are inert toward Ugi-type condensations. Substituting 2-(2-Isocyanoethyl)pyridine with any of these alternatives in a protocol that exploits its dual-site reactivity—for example, a one-pot Ugi-cyclization sequence requiring both isocyanide participation and subsequent pyridine-directed metal catalysis—would fail entirely, as no alternative simultaneously presents both an unhindered alkyl isocyanide and a 2-pyridyl chelation handle within the same small-molecule framework. This non-interchangeability necessitates rigorous experimental validation when considering any replacement.

Quantitative Evidence for Selection and Procurement


Cobaltocene-Catalyzed Synthesis vs. Legacy Catalysts

The cobaltocene-catalyzed cycloaddition of cyano compounds with acetylene provides a significantly more efficient route to 2-(2-isocyanoethyl)pyridine compared to earlier catalytic systems. While traditional cobalt catalysts such as cyclopentadienyl-triphenylphosphine-tetraphenyl cobaltacyclopentadiene yield only 16-23% of the desired 2-substituted pyridine [1], the cobaltocene-based process achieves a conversion of at least 90% with high selectivity under identical feedstock conditions (cyano compound + acetylene) [1].

Catalysis Heterocyclic Synthesis Process Chemistry

Convertible Isocyanide Strategy for Peptidomimetic Diversification

Structural analogs lacking the ethyl spacer, such as 2-isocyanopyridine, cannot participate in post-Ugi cleavage strategies. In contrast, 3-substituted 2-isocyanopyridines—compounds bearing a 2-pyridyl isocyanide core—have been established as versatile 'convertible isocyanides' in Ugi four-component reactions, where the N-(pyridin-2-yl)amide Ugi product can be cleaved by amines, alcohols, or water using Zn(OAc)2 as catalyst [1]. 2-(2-Isocyanoethyl)pyridine, by retaining a 2-pyridyl group separated by an ethyl spacer from the isocyanide, structurally belongs to this privileged class, enabling analogous convertible isocyanide chemistry post-Ugi condensation.

Peptidomimetics Multicomponent Reactions Medicinal Chemistry

GHS Hazard Classification for Laboratory Risk Assessment

The compound carries specific GHS hazard classifications that inform proper handling protocols. According to supplier SDS documentation, 2-(2-Isocyanoethyl)pyridine is classified with GHS07 pictogram and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Safety Laboratory Operations Procurement Compliance

Optimal Research and Industrial Application Scenarios


Scalable Production of 2-Substituted Pyridines

Procurement of 2-(2-Isocyanoethyl)pyridine is strategically advantageous for laboratories or CROs planning to synthesize 2-substituted pyridine libraries at scale. The cobaltocene-catalyzed route from cyano precursors achieves ≥90% conversion, representing a 3.9- to 5.6-fold yield improvement over legacy cobalt catalysts (16-23% yields) [1]. This efficiency gain reduces per-gram costs and minimizes downstream purification complexity, making it suitable for gram-to-kilogram production where high-yielding process chemistry is paramount.

Ugi Multicomponent Reactions with Post-Condensation Diversification

2-(2-Isocyanoethyl)pyridine is ideally suited for Ugi four-component reaction (4-CR) workflows where subsequent amide cleavage enables scaffold diversification. The 2-pyridyl group, separated by an ethyl spacer, positions the compound within the class of convertible isocyanides. Following Ugi condensation, the resulting N-(pyridin-2-yl)amide product can be cleaved using Zn(OAc)2 catalysis in the presence of amines, alcohols, or water to yield distinct amide, ester, or carboxylic acid products from a single Ugi adduct [2]. This single-input, multiple-output strategy maximizes synthetic efficiency in medicinal chemistry campaigns and peptidomimetic design.

Bifunctional Ligands for Transition Metal Catalysis

The unique architecture of 2-(2-Isocyanoethyl)pyridine—an alkyl isocyanide tethered to a 2-pyridyl group—creates a bifunctional ligand capable of simultaneous σ-donation (via isocyanide carbon) and N-coordination (via pyridine nitrogen) to transition metals. This dual-site binding mode can stabilize metal centers in unusual oxidation states or geometries and enable cooperative catalysis [3]. Researchers exploring Pd(II), Pt(II), or Fe(II) complexes with hemilabile or bridging ligands should prioritize this compound over simple alkyl isocyanides or pyridines alone.

Late-Stage Functionalization of Pyridine-Containing Bioactive Molecules

For medicinal chemists seeking to install an isocyanide handle onto pyridine-containing drug-like molecules, 2-(2-Isocyanoethyl)pyridine serves as a compact, pre-functionalized building block. Its ethyl spacer provides conformational flexibility that can reduce steric clashes in crowded binding pockets while preserving the reactivity of the terminal isocyanide. This scaffold is particularly valuable for generating focused libraries of pyridine-based kinase inhibitors, GPCR ligands, or antimicrobial agents where the 2-pyridyl motif is pharmacophorically essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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